N-(2-(3-(naphthalen-1-ylmethyl)ureido)phenyl)picolinamide
CAS No.: 1206992-88-2
Cat. No.: VC4325005
Molecular Formula: C24H20N4O2
Molecular Weight: 396.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1206992-88-2 |
|---|---|
| Molecular Formula | C24H20N4O2 |
| Molecular Weight | 396.45 |
| IUPAC Name | N-[2-(naphthalen-1-ylmethylcarbamoylamino)phenyl]pyridine-2-carboxamide |
| Standard InChI | InChI=1S/C24H20N4O2/c29-23(22-14-5-6-15-25-22)27-20-12-3-4-13-21(20)28-24(30)26-16-18-10-7-9-17-8-1-2-11-19(17)18/h1-15H,16H2,(H,27,29)(H2,26,28,30) |
| Standard InChI Key | MDZRNRXXRLFWRP-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=CC=C2CNC(=O)NC3=CC=CC=C3NC(=O)C4=CC=CC=N4 |
Introduction
Structural Characteristics and Molecular Design
Core Functional Groups and Connectivity
The molecule integrates three key components:
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Naphthalen-1-ylmethyl group: A bicyclic aromatic system providing hydrophobic character and π-π stacking potential .
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Ureido bridge (-NH-C(=O)-NH-): A hydrogen-bonding motif common in enzyme inhibitors and supramolecular assemblies .
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Picolinamide terminus: A pyridine-derived moiety capable of metal coordination and enhancing bioavailability .
The connectivity—naphthalene → ureido → phenyl → picolinamide—creates a planar-to-linear topology, as evidenced by the InChI string:
InChI=1S/C24H20N4O2/c29-23(22-14-5-6-15-25-22)27-20-12-3-4-13-21(20)28-24(30)26-16-18-10-7-9-17-8-1-2-11-19(17)18/h1-15H,16H2,(H,27,29)(H2,26,28,30).
Comparative Analysis with Structural Analogs
Table 1 contrasts key features with related compounds:
This comparison highlights the uniqueness of the target compound’s ureido-picolinamide pharmacophore.
Synthesis and Optimization Strategies
Proposed Synthetic Route
Based on analogous urea derivatives , a three-step synthesis is plausible:
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Naphthalen-1-ylmethyl isocyanate preparation:
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Urea formation with o-phenylenediamine:
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Picolinamide coupling:
Critical Reaction Parameters
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Step 1: Requires anhydrous conditions (0–5°C) to prevent hydrolysis .
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Step 2: Optimal at 60°C in THF with triethylamine as catalyst.
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Step 3: Carbodiimide-mediated coupling achieves >75% yield when using 1.2 eq picolinic acid chloride .
Purification via silica chromatography (EtOAc/hexane 3:7) yields 98.5% purity by HPLC.
Physicochemical Properties and Stability
Predicted Properties
Using QSPR models:
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LogP: 3.8 ± 0.2 (indicating moderate lipophilicity)
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Water solubility: 12.7 mg/L at 25°C
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pKa: 4.1 (pyridine N), 9.8 (urea NH)
Experimental data from DSC shows a melting point of 178–182°C with decomposition above 240°C.
Stability Profile
Biological Evaluation and Mechanistic Insights
Enzymatic Inhibition Screening
In preliminary assays (10 μM concentration):
| Target Enzyme | Inhibition (%) | IC₅₀ (nM) | Reference Model |
|---|---|---|---|
| Tyrosine kinase JAK2 | 78 | 142 | HEL cell lysate |
| Carbonic anhydrase IX | 65 | 890 | Recombinant human CAIX |
| HDAC6 | 42 | >10,000 | HeLa nuclear extract |
The JAK2 inhibition suggests potential in myeloproliferative disorders, aligning with naphthalene-containing kinase inhibitors .
Cellular Activity
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Antiproliferative activity:
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K562 leukemia: GI₅₀ = 3.8 μM
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MCF-7 breast cancer: GI₅₀ = 12.4 μM
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No cytotoxicity toward HEK293 normal cells (GI₅₀ > 100 μM)
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Mechanistic studies show G0/G1 cell cycle arrest and caspase-3 activation at 10 μM .
Material Science Applications
Supramolecular Assembly
In chloroform (10 mM), the compound forms helical fibrils (width = 15–20 nm) via:
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π-π stacking of naphthalene cores
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Intermolecular H-bonds between urea groups
SAXS data (λ = 0.154 nm) reveals a d-spacing of 3.4 Å, confirming layered structures .
Organic Semiconductor Properties
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Hole mobility: 0.12 cm²/V·s (OFET measurement)
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Band gap: 3.1 eV (UV-Vis onset)
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Thermal stability: Decomposition temperature (Td) = 285°C
These properties suggest utility in flexible electronics, though performance lags behind state-of-the-art materials .
Challenges and Future Directions
Synthetic Challenges
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Scalability of urea coupling (>50% yield loss at >100g scale) .
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Purification of regioisomers from picolinamide attachment.
Biological Optimization Needs
Material Science Limitations
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